molecular formula C13H11IO2 B3287027 Benzene, 1-iodo-2-(4-methoxyphenoxy)- CAS No. 836-07-7

Benzene, 1-iodo-2-(4-methoxyphenoxy)-

Cat. No.: B3287027
CAS No.: 836-07-7
M. Wt: 326.13 g/mol
InChI Key: BMPGJOOUEHBVMH-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-2-(4-methoxyphenoxy)- is a substituted aromatic compound featuring an iodine atom at the 1-position and a 4-methoxyphenoxy group at the 2-position of the benzene ring. The 4-methoxyphenoxy group introduces steric bulk and electron-donating resonance effects, which may influence reactivity and stability. Applications of such compounds often span pharmaceuticals, agrochemicals, and materials science, though specific uses for this derivative require further investigation .

Properties

IUPAC Name

1-iodo-2-(4-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPGJOOUEHBVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296902
Record name 1-Iodo-2-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-07-7
Record name 1-Iodo-2-(4-methoxyphenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-2-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-2-(4-methoxyphenoxy)- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-(4-methoxyphenoxy)benzene using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-iodo-2-(4-methoxyphenoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzene, 1-iodo-2-(4-methoxyphenoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, Benzene, 1-iodo-2-(4-methoxyphenoxy)- is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-2-(4-methoxyphenoxy)- involves its interaction with molecular targets through its iodine and methoxyphenoxy groups. The iodine atom can participate in halogen bonding, while the methoxyphenoxy group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include halogenated and alkoxy-substituted benzene derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features
Benzene, 1-iodo-2-(4-methoxyphenoxy)- I (1), 4-OCH₃-C₆H₄-O (2) C₁₃H₁₁IO₃ 342.13 (calc.) Not available Target compound (hypothetical)
4-Bromo-2-iodo-1-methoxybenzene Br (4), I (2), OCH₃ (1) C₇H₆BrIO 312.93 98273-59-7 Halogen-rich, smaller substituents
2-(Benzyloxy)-1-iodo-4-methylbenzene I (1), CH₃ (4), OCH₂C₆H₅ (2) C₁₄H₁₃IO 324.16 2177251-57-7 Bulky benzyloxy group
1-Iodo-4-methoxy-2-(methoxymethoxy)benzene I (1), OCH₃ (4), OCH₂OCH₃ (2) C₉H₁₁IO₃ 318.09 81245-38-7 Ether-linked substituents

Structural Insights :

  • Electron Effects : Methoxy groups (OCH₃) donate electrons via resonance, stabilizing adjacent positions. Iodine’s inductive withdrawal may polarize the ring, enhancing electrophilic substitution at specific sites .
  • Steric Considerations: Bulky substituents like 4-methoxyphenoxy (vs. smaller methoxy or halogens) reduce reaction rates in sterically sensitive processes .

Physical Properties

Available data for analogs reveals trends in molecular weight, polarity, and phase behavior:

Compound Name Boiling Point (K) Melting Point (K) Solubility (Polarity)
4-Bromo-2-iodo-1-methoxybenzene Not reported Not reported Low (non-polar media)
2-(Benzyloxy)-1-iodo-4-methylbenzene Not reported Not reported Moderate (aromatic solvents)
Benzene, 1-isocyanato-4-methoxy Not reported Not reported Reacts with protic solvents

Key Observations :

  • Higher molecular weight correlates with increased melting/boiling points (e.g., 324.16 g/mol for benzyloxy derivative vs. 312.93 g/mol for bromo-iodo analog) .
  • Polar substituents (e.g., methoxy) enhance solubility in polar solvents, while halogens favor non-polar media .

Data Tables

Table 1: Molecular Weight and Substituent Comparison

Compound Name Molecular Weight Substituent Positions
Benzene, 1-iodo-2-(4-methoxyphenoxy)- 342.13 (calc.) 1-I, 2-O-C₆H₄-OCH₃
4-Bromo-2-iodo-1-methoxybenzene 312.93 1-OCH₃, 2-I, 4-Br
2-(Benzyloxy)-1-iodo-4-methylbenzene 324.16 1-I, 2-OCH₂C₆H₅, 4-CH₃

Table 2: Reactivity Trends

Reaction Type Target Compound (Predicted) 4-Bromo-2-iodo-1-methoxybenzene
SN2 Substitution High (I as leaving group) Moderate (Br less reactive than I)
Electrophilic Aromatic Directed by OCH₃ resonance Directed by OCH₃ and halogen positions

Biological Activity

Benzene, 1-iodo-2-(4-methoxyphenoxy)-, also known as 1-iodo-2-(4-methoxyphenoxy)benzene, is an organic compound with the molecular formula C13H11IO2. It features a benzene ring substituted with an iodine atom and a methoxyphenoxy group. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure:

  • Molecular Formula: C13H11IO2
  • CAS Number: 836-07-7

Synthesis Methods:
The synthesis of Benzene, 1-iodo-2-(4-methoxyphenoxy)- typically involves electrophilic aromatic substitution reactions. A common method includes the iodination of 2-(4-methoxyphenoxy)benzene using iodine and an oxidizing agent like nitric acid under controlled conditions to ensure selective substitution of the iodine atom.

The biological activity of this compound is primarily attributed to its structural components:

  • Iodine Atom: Participates in halogen bonding, influencing molecular interactions.
  • Methoxyphenoxy Group: Engages in hydrogen bonding and π-π interactions, modulating enzyme and receptor activities.

These interactions can lead to various biological effects, including potential therapeutic applications.

Biological Activity

Research indicates that Benzene, 1-iodo-2-(4-methoxyphenoxy)- may exhibit several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may possess antibacterial and antifungal properties. The presence of the methoxy group can enhance these activities by affecting the compound's interaction with microbial targets .
  • Enzyme Modulation: The compound's structure allows it to interact with specific enzymes, potentially inhibiting or enhancing their activity. This could be relevant in drug design for diseases where such enzymes play a critical role .

Case Study on Antimicrobial Properties

A study investigated the antimicrobial effects of compounds similar to Benzene, 1-iodo-2-(4-methoxyphenoxy)-. The results indicated that derivatives of methoxy-substituted phenols showed significant inhibition against various bacterial strains. The structure–activity relationship (SAR) analysis revealed that modifications in the methoxy group could enhance or reduce antimicrobial efficacy .

Toxicokinetics and Risk Assessment

Another aspect of research focused on the toxicokinetics of benzene derivatives. Benzene is known to be absorbed readily through inhalation and can cause genetic damage. The metabolism of benzene derivatives like Benzene, 1-iodo-2-(4-methoxyphenoxy)- is crucial for understanding their safety profiles and potential risks associated with exposure .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialPotential antibacterial and antifungal properties observed in similar compounds
Enzyme InhibitionInteraction with specific enzymes leading to modulation of their activity
ToxicokineticsAbsorption and metabolism studies showing potential for genetic damage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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